molecular formula C9H11N3O B1438871 6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one CAS No. 889943-33-3

6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one

Cat. No. B1438871
CAS RN: 889943-33-3
M. Wt: 177.2 g/mol
InChI Key: ZEPLJTYVYXPPJB-UHFFFAOYSA-N
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Description

“6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one” is a chemical compound with the CAS Number: 889943-33-3 . It has a molecular weight of 177.21 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 6,8-dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one . The InChI code for this compound is 1S/C9H11N3O/c1-5-3-6(2)11-9-8(5)12-7(13)4-10-9/h3H,4H2,1-2H3,(H,10,11)(H,12,13) .


Physical And Chemical Properties Analysis

The compound “6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one” is a powder that is stored at room temperature .

Scientific Research Applications

Based on the information available, here is a comprehensive analysis of the scientific research applications of “6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one”:

Pharmacological Research

This compound and its derivatives have shown a wide range of pharmacological activities. They have been studied for their potential as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer agents, among other anticipated biological activities .

Nonlinear Optical (NLO) Technology

Pyrido[2,3-b]pyrazin-based heterocyclic compounds have remarkable contributions towards NLO technological applications due to their high NLO response .

Electrochemical Sensing

These compounds have been utilized for the first time in electrochemical sensing of DNA , which could be significant for genetic research and diagnostics.

Antioxidant and Antiurease Activity

In vitro studies have shown that these derivatives possess antioxidant and antiurease activities , which could be beneficial in developing treatments for oxidative stress-related diseases and urease-related disorders.

Selective Inhibition of PI3K Isozymes

The derivatives of this compound have been explored for their ability to selectively inhibit PI3K isozymes , which are important targets in cancer therapy.

Myocardial Infarction Treatment

There is research indicating that these compounds could be used in treating myocardial infarction , providing a new avenue for therapeutic intervention.

Dipeptidyl Peptidase IV Inhibitors

They have also been explored as dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes , showing their versatility in medical applications.

Full-Color Display Applications

A new tailor-made fluorescent core based on pyrido[2,3-b]pyrazine has been designed for high photoluminescence quantum efficiency (PLQY), crucial for cost-effective multicolor display applications .

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6,8-dimethyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-5-3-6(2)11-9-8(5)12-7(13)4-10-9/h3H,4H2,1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPLJTYVYXPPJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1NC(=O)CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
Reactant of Route 2
6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
Reactant of Route 3
6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
Reactant of Route 4
6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
Reactant of Route 5
6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
Reactant of Route 6
6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one

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